4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activities
Research into novel benzhydrylpiperazine derivatives, which share structural similarities with the specified compound, has identified significant cytotoxic activities against various cancer cell lines. Benzamide derivatives, in particular, have demonstrated high cytotoxic activity, highlighting the potential of similar compounds in cancer treatment strategies (Gurdal et al., 2013).
Antimicrobial and Antifungal Action
Studies on sulfonyl-substituted nitrogen-containing heterocyclic systems have extended to derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This research underscores the antimicrobial and antifungal potential of compounds within this chemical class (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Investigations into the inhibition of tumor-associated carbonic anhydrase isozymes by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, which are structurally related to the compound , have revealed potent inhibitory effects. These findings suggest potential applications in designing antitumor agents, given the critical role of carbonic anhydrases in tumorigenesis (Ilies et al., 2003).
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-11-18-19-16(26-11)17-15(23)13-3-5-14(6-4-13)27(24,25)21-9-7-20(8-10-21)12(2)22/h3-6H,7-10H2,1-2H3,(H,17,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVXMSPTOCLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.